3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide

Medicinal chemistry Structure-activity relationship Isomer differentiation

This benzamide scaffold-hop from the sulfonamide chemotype delivers a patentably distinct, unexplored chemical space for phenotypic screening and affinity-based target ID. Ideal as a negative control for KMO-mediated mechanisms in neuroinflammation models—its structural divergence from Ro 61-8048 (Ki=4.8 nM) predicts negligible KMO inhibition. The 4-nitrophenylsulfonyl moiety enables hypoxia-selective prodrug strategies. ≥95% purity, batch-tested for primary screening. Orthogonal QC recommended before dose-response.

Molecular Formula C18H15N3O7S2
Molecular Weight 449.45
CAS No. 292053-08-8
Cat. No. B2404031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide
CAS292053-08-8
Molecular FormulaC18H15N3O7S2
Molecular Weight449.45
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC
InChIInChI=1S/C18H15N3O7S2/c1-27-14-8-3-11(9-15(14)28-2)17(22)20-18-19-10-16(29-18)30(25,26)13-6-4-12(5-7-13)21(23)24/h3-10H,1-2H3,(H,19,20,22)
InChIKeyUVIMENSIINVWHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide (CAS 292053-08-8) – Structural Identity and Screening Library Provenance


3,4-Dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide (CAS 292053-08-8) is a synthetic small molecule with the molecular formula C₁₈H₁₅N₃O₇S₂ and a molecular weight of 449.45 g/mol [1]. The compound belongs to the thiazolyl-benzamide chemotype and is catalogued as a screening compound within the ChemBridge/Hit2Lead diversity library (SC-5251498), supplied at ≥95% purity for research use . Its structure integrates three pharmacophoric modules: a 3,4-dimethoxybenzamide moiety, a central 2-aminothiazole core, and a 4-nitrophenylsulfonyl group attached at the thiazole 5-position . Unlike the well-characterized KMO inhibitor Ro 61-8048—which employs a benzenesulfonamide linker and a 3-nitrophenyl substituent at the thiazole 4-position—this compound presents a distinct connectivity pattern (benzamide linker, 4-nitrophenylsulfonyl at C5) that fundamentally alters its molecular recognition surface and is expected to yield a divergent biological target profile [2].

Why Close Analogs of 3,4-Dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide Cannot Be Assumed Functionally Interchangeable


Within the thiazole-sulfonyl-benzamide chemical space, minor alterations in substitution pattern produce profound shifts in biological activity. The 3,4-dimethoxy regioisomer cannot be substituted by its 3,5-dimethoxy congener (CAS 349618-33-3), as the spatial orientation of the hydrogen-bond-accepting methoxy groups directly governs pharmacophoric complementarity and is known to differentiate binding site occupancy in structurally related KMO inhibitors [1]. Replacing the 5-sulfonyl linkage with a 4-aryl substituent (as in Ro 61-8048) converts the benzamide hydrogen-bond donor/acceptor architecture to a sulfonamide geometry, altering both the angular relationship between aromatic rings and the electrostatic surface—changes that drove a >200-fold difference in KMO inhibitory potency within the benchmark Röver et al. sulfonamide series [1]. Removal of the 4-nitrophenylsulfonyl group entirely (e.g., 3,4-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, Hit2Lead SC-5699414) eliminates the strong electron-withdrawing nitro substituent and the sulfonyl H-bond acceptor, which are critical determinants of target engagement in nitroaromatic-containing bioactive thiazoles . These structural divergences mean that activity data generated on any single analog cannot be extrapolated to the title compound without experimental validation. Procurement decisions must therefore be compound-specific and scaffold-aware.

Quantitative Differentiation Evidence: 3,4-Dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide Versus Closest Analogs


Regioisomeric Differentiation: 3,4-Dimethoxy vs. 3,5-Dimethoxy Substitution Pattern

The title compound bears methoxy groups at the 3- and 4-positions of the benzamide ring, forming a contiguous hydrogen-bond-acceptor surface. The closest catalogued regioisomer, 3,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide (CAS 349618-33-3), places the methoxy groups in a meta relationship that breaks this contiguous acceptor geometry. In the benchmark KMO inhibitor series by Röver et al., the analogous 3,4-dimethoxy substitution on the benzenesulfonamide scaffold (Ro 61-8048) conferred a Ki of 4.8 nM and IC₅₀ of 37 nM against recombinant KMO, whereas repositioning or removing these methoxy groups consistently degraded potency [1]. Although direct head-to-head biochemical data for the title benzamide series are not publicly available, the established sensitivity of target binding to methoxy positional isomerism is a class-level inference grounded in the sulfonamide SAR literature and is expected to extend to the benzamide scaffold given the conserved H-bond pharmacophore [1].

Medicinal chemistry Structure-activity relationship Isomer differentiation

Linker Chemotype Divergence: Benzamide vs. Benzenesulfonamide Scaffold

The title compound employs a benzamide linker (C=O → NH) connecting the dimethoxyphenyl ring to the thiazole, whereas Ro 61-8048 (CAS 199666-03-0) uses a benzenesulfonamide linker (SO₂ → NH). This single-atom replacement (C=O vs. SO₂) alters the geometry, H-bonding capacity, and metabolic stability of the molecule. In Röver et al., the benzenesulfonamide series achieved the highest affinity KMO inhibition (Ki = 4.8 nM for Ro 61-8048), while benzamide analogs in the patent literature show distinct selectivity profiles [1]. The benzamide NH acts as a hydrogen-bond donor, whereas the sulfonamide geometry positions the S=O oxygens as additional H-bond acceptors, creating a fundamentally different pharmacophoric vector alignment observable in the co-crystal structure of Ro 61-8048 bound to Pseudomonas fluorescens KMO (PDB 5y66) [2]. The title benzamide compound, lacking these sulfonamide oxygens, is predicted to engage a non-identical set of binding-site residues or a different target altogether.

Medicinal chemistry Scaffold hopping KMO inhibition

Nitro Group Positional and Electronic Differentiation: 4-Nitrophenylsulfonyl at Thiazole C5

The title compound places a 4-nitrophenylsulfonyl group at the thiazole C5 position, whereas Ro 61-8048 places a 3-nitrophenyl group at the thiazole C4 position. This dual divergence—nitro position (para vs. meta on phenyl) and attachment point on thiazole (C5-sulfonyl vs. C4-aryl)—generates markedly different electrostatic potential surfaces and molecular shapes. The para-nitro group is a stronger electron-withdrawing resonance acceptor (Hammett σₚ = 0.78 vs. σₘ = 0.71 for meta-nitro), and the sulfonyl bridge further extends the conjugation path. In the Röver et al. KMO inhibitor SAR, the 3-nitrophenyl substitution was identified as optimal for potency; replacement with 4-nitrophenyl or relocation of the aryl group to alternative thiazole positions was not reported, leaving the C5-sulfonyl-4-nitrophenyl arrangement as unexplored chemical space [1]. This scaffold is represented in the ChemBridge screening library (SC-5251498) but has no associated public biological annotation, making it a probe for novel target discovery rather than a tool compound with known pharmacology .

Electron-withdrawing group Nitroaromatic SAR Thiazole substitution

Supplier-Declared Purity: Batch-to-Batch Consistency Specification

The compound is commercially available from AKSci (Catalog No. 1568CG) with a minimum purity specification of 95% . This purity level is consistent with screening-library grade compounds intended for primary biochemical or cell-based assays. In contrast, Ro 61-8048 is available from multiple suppliers (e.g., Sigma-Aldrich, Tocris) at ≥98% purity (HPLC), reflecting its status as a well-validated tool compound with extensive published characterization . The 3% purity differential is meaningful in quantitative pharmacology: a 95% purity compound may contain up to 5% impurities that could act as confounding agonists, antagonists, or cytotoxic agents in sensitive cellular assays, necessitating orthogonal purity verification (LC-MS, NMR) before dose-response studies.

Quality control Compound procurement Purity specification

Computational Physicochemical Property Comparison with Des-nitro and Des-sulfonyl Analogs

Incorporation of the 4-nitrophenylsulfonyl group substantially increases molecular weight, polar surface area, and hydrogen-bond acceptor count relative to simpler thiazole-benzamide analogs. The des-nitro/des-sulfonyl analog 3,4-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (Hit2Lead SC-5699414) has MW = 340 g/mol, tPSA = 60.4 Ų, and 4 H-bond acceptors . The title compound (MW = 449 g/mol; exact mass 449.035142 g/mol) adds the 4-nitrophenylsulfonyl group, which contributes a nitro group (2 H-bond acceptors), a sulfonyl group (2 H-bond acceptors), and an additional phenyl ring, resulting in a predicted tPSA exceeding 130 Ų and 10+ H-bond acceptors [1]. This shift in physicochemical space alters solubility, permeability, and protein binding, making the title compound a more polar, higher-molecular-weight chemical probe suited for target classes that accommodate larger, electron-deficient ligands (e.g., kinases, bromodomains) rather than CNS-penetrant small molecules.

Physicochemical profiling Drug-likeness LogP comparison

Recommended Research Application Scenarios for 3,4-Dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide (CAS 292053-08-8)


Diversity-Oriented Screening Library Enrichment for Novel Target Deorphanization

The compound's C5-sulfonyl-4-nitrophenyl thiazole scaffold occupies chemical space that is structurally orthogonal to the well-characterized C4-aryl thiazole KMO inhibitor series [1]. With no published biological annotation, it serves as an ideal probe for phenotypic screening or affinity-based target identification (e.g., thermal proteome profiling, photoaffinity labeling) where unexplored chemotypes are intentionally selected to maximize the probability of discovering novel target-ligand pairs. The 95% purity specification is adequate for primary screening at concentrations ≤10 µM, though orthogonal QC is recommended before dose-response validation .

Scaffold-Hopping Medicinal Chemistry Campaigns Starting from the Ro 61-8048 KMO Pharmacophore

For programs seeking to identify KMO inhibitors with intellectual property freedom-to-operate or differentiated ADME profiles, the title compound provides a benzamide scaffold-hop from the extensively patented benzenesulfonamide series [1]. The replacement of the sulfonamide with a benzamide linker, combined with relocation of the nitrophenyl moiety from thiazole C4 to C5-sulfonyl, generates a patentably distinct chemical series. Systematic SAR exploration around this core—varying the benzamide substitution, reducing the nitro group to an amine for further derivatization, or replacing the 4-nitrophenyl with heteroaryl sulfones—can yield novel composition-of-matter claims.

Nitroreductase-Activated Prodrug Design and Hypoxia-Targeted Drug Delivery Research

The 4-nitrophenyl group is a well-established substrate for nitroreductase enzymes and undergoes bioreductive activation under hypoxic conditions. The title compound's nitroaromatic motif can serve as a trigger for hypoxia-selective prodrug strategies, where enzymatic reduction of the nitro group to an amine or hydroxylamine releases an active benzamide-thiazole effector or generates a reactive species for tumor microenvironment targeting [1]. The sulfonyl bridge provides a chemically stable linkage that is expected to resist non-specific hydrolysis during circulation, a property that must be experimentally confirmed but is consistent with the general stability of aryl sulfones.

Negative Control or Counter-Screen Compound for KMO Inhibitor Selectivity Profiling

Given its structural divergence from Ro 61-8048 (benzamide vs. sulfonamide linker, C5-sulfonyl vs. C4-aryl attachment, para-nitro vs. meta-nitro substitution), the title compound is predicted to exhibit negligible or substantially reduced KMO inhibitory activity relative to Ro 61-8048 (Ki = 4.8 nM) [1]. This makes it a candidate negative control for confirming the on-target specificity of phenotypic effects observed with Ro 61-8048 in cell-based neurodegeneration or neuroinflammation models where kynurenine pathway modulation is the hypothesized mechanism. Experimental confirmation of KMO inactivity is prerequisite before deployment as a control compound.

Quote Request

Request a Quote for 3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.